molecular formula C17H23ClN6O B2985732 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1049454-69-4

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2985732
CAS No.: 1049454-69-4
M. Wt: 362.86
InChI Key: VXNJOQSWWUGUJU-UHFFFAOYSA-N
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Description

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a compound of notable interest in chemical and pharmaceutical research. Structurally, it contains a piperazine ring linked to a tetrazole moiety, with a chlorophenyl group and a dimethylpropanone group adding to its complexity. This compound's unique architecture makes it a significant candidate for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:

  • The initial step includes the formation of the tetrazole ring. This can be achieved through the reaction of an azide compound with a nitrile group under acidic conditions.

  • The tetrazole then undergoes a coupling reaction with a 4-chlorophenyl group using a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura or Heck reaction.

  • The resulting intermediate is further reacted with piperazine, introducing the piperazine moiety into the structure.

  • Finally, the compound is subjected to alkylation with 2,2-dimethylpropan-1-one under basic conditions to yield the desired product.

Industrial Production Methods

For industrial-scale production, the compound can be synthesized in a similar multi-step process but optimized for large-scale reactions. Using continuous flow reactors can enhance reaction efficiency and yield, ensuring consistency and scalability. Key considerations in industrial production include reaction optimization for cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one can undergo several chemical reactions, including:

  • Oxidation: : The chlorophenyl group can be subject to oxidation to form hydroxylated derivatives.

  • Reduction: : The carbonyl group of the 2,2-dimethylpropan-1-one can be reduced to form corresponding alcohols.

  • Substitution: : The piperazine ring allows for nucleophilic substitutions, leading to various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

  • Substitution: : Reagents such as alkyl halides, under basic conditions, for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • Hydroxylated derivatives from oxidation reactions.

  • Alcohols from reduction reactions.

  • Substituted piperazine derivatives from nucleophilic substitution reactions.

Scientific Research Applications

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is utilized in various fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules for organic and medicinal chemistry.

  • Biology: : Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Investigated as a potential therapeutic agent for various diseases, leveraging its unique structural features.

  • Industry: : Used in the development of advanced materials and chemical intermediates for industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-chlorophenyl)-1H-tetrazol-5-yl)piperazine

  • 1-(4-(1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

  • 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Uniqueness

Compared to similar compounds, 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one stands out due to its unique combination of the chlorophenyl group, tetrazole ring, and dimethylpropanone group. This unique structure confers distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.

That covers the detailed analysis and potential of this compound! Fascinating stuff, right?

Properties

IUPAC Name

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN6O/c1-17(2,3)16(25)23-10-8-22(9-11-23)12-15-19-20-21-24(15)14-6-4-13(18)5-7-14/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNJOQSWWUGUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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